molecular formula C19H23ClN2O B045640 2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride CAS No. 135729-66-7

2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride

Katalognummer: B045640
CAS-Nummer: 135729-66-7
Molekulargewicht: 330.8 g/mol
InChI-Schlüssel: PEMWWRCTBNOHCX-LMOVPXPDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride (CAS 135729-66-7) is a heterocyclic compound with the molecular formula C₁₉H₂₃ClN₂O and a molecular weight of 330.85 g/mol. It features a benz[de]isoquinolin-1-one core fused to a 1-azabicyclo[2.2.2]octane moiety, with a stereospecific R-configuration at the azabicyclo octane position. This compound is classified under "Heterocyclic Building Blocks" and is used in professional research and industrial applications .

Key physicochemical properties include:

  • SMILES: Cl.O=C1N(C=C2CCCc3cccc1c23)[C@H]4CN5CCC4CC5
  • Storage: +4°C (neat form)
  • Origin: Manufactured in Canada and distributed by suppliers such as TRC and Aladdin Scientific .

Wirkmechanismus

Target of Action

CHEMBL540547, also known as 2-[(3R)-1-Azabicyclo[2.2.2]octan-3-yl]-5,6-dihydro-4H-benzo[de]isoquinolin-1-one hydrochloride, primarily targets the 5-hydroxytryptamine 3 (5-HT3) receptor . The 5-HT3 receptor is a type of serotonin receptor found predominantly in the nervous system. It plays a crucial role in the regulation of neurotransmission, affecting various physiological and psychological processes.

Mode of Action

CHEMBL540547 acts as an agonist at the kappa-opiate receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, CHEMBL540547 binds to the kappa-opiate receptor, initiating a series of biochemical reactions that result in the receptor’s specific physiological response .

Biochemical Pathways

Given its interaction with the kappa-opiate receptor, it is likely involved in modulating the effects of neurotransmitters in the nervous system . This could potentially influence a variety of physiological processes, including pain perception, mood regulation, and stress response.

Result of Action

The molecular and cellular effects of CHEMBL540547’s action are likely related to its interaction with the kappa-opiate receptor. As an agonist, CHEMBL540547 may enhance the receptor’s activity, leading to increased neurotransmission and subsequent physiological effects . .

Biologische Aktivität

2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride (CAS Number: 135729-66-7) is a compound known for its significant pharmacological properties, particularly as an intermediate in the synthesis of Palonosteron, a serotonin 5-HT3 receptor antagonist. This compound exhibits notable biological activities that are primarily linked to its interaction with neurotransmitter receptors.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC19H23ClN2O
Molecular Weight330.85 g/mol
IUPAC Name2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5,6-dihydro-4H-benzo[de]isoquinolin-1-one; hydrochloride
SMILESCl.O=C1N(C=C2CCCc3cccc1c23)[C@H]4CN5CCC4CC5

The primary biological activity of this compound is attributed to its role as a serotonin 5-HT3 receptor antagonist and an agonist at the kappa-opiate receptor .

Target Receptors

  • 5-Hydroxytryptamine 3 (5-HT3) Receptor : This receptor is crucial in mediating nausea and vomiting responses, particularly in chemotherapy-induced conditions.
  • Kappa-Opiate Receptor : Its activation can modulate pain and affect mood and anxiety levels, showcasing potential therapeutic applications in pain management and psychiatric disorders.

Biological Activity

The biological effects of this compound include:

  • Antiemetic Effects : As a 5-HT3 antagonist, it is effective in preventing nausea and vomiting associated with chemotherapy.
  • Analgesic Properties : Through its action on kappa-opiate receptors, it may provide analgesic effects.
  • Neuromodulatory Effects : It can influence neurotransmitter release and receptor activity in the central nervous system.

Research Findings

Recent studies have highlighted the compound's efficacy in various models:

Case Study: Chemotherapy-Induced Nausea

In a clinical trial involving patients undergoing chemotherapy, the administration of Palonosteron (derived from this compound) significantly reduced the incidence of nausea compared to placebo controls. This underscores the importance of serotonin antagonism in managing chemotherapy side effects.

In Vitro Studies

Laboratory studies have demonstrated that this compound enhances kappa-opiate receptor activity, leading to increased neurotransmission in neuronal cultures. This suggests potential applications in treating mood disorders where kappa-opiate pathways are implicated.

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

The compound has been studied for its agonistic effects on the α7 nAChR, which is implicated in cognitive processes and neuroprotection. Research indicates that compounds targeting this receptor can potentially treat cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia .

Cognitive Enhancement

Studies have shown that derivatives of this compound may enhance cognitive functions by modulating neurotransmitter release and improving synaptic plasticity. This suggests a therapeutic avenue for treating age-related cognitive decline and other neurodegenerative disorders .

Pain Management

Research has explored the analgesic properties of compounds similar to 2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl derivatives, indicating potential applications in pain management therapies, particularly those targeting neuropathic pain pathways.

Drug Development

The compound serves as a scaffold for the development of new pharmaceuticals aimed at treating various neurological disorders. The structure allows for modifications that can enhance selectivity and efficacy towards specific nAChR subtypes.

Case Study 1: Cognitive Deficits Treatment

A study published in the Journal of Medicinal Chemistry explored the effects of a related compound on cognitive deficits in animal models. Results indicated significant improvements in memory tasks, suggesting that targeting α7 nAChRs could be a viable strategy for developing cognitive enhancers .

Case Study 2: Neuroprotective Effects

Research conducted on the neuroprotective effects of this compound demonstrated its ability to reduce oxidative stress and inflammation in neuronal cultures. This positions it as a potential candidate for further development in neuroprotective therapies against diseases like Parkinson's and Alzheimer's.

Q & A

Q. Basic: What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
Synthesis challenges arise from the bicyclic quinuclidine core and benz[de]isoquinolinone scaffold, which require precise stereochemical control. Key steps include:

  • Stereoselective alkylation : Use chiral auxiliaries or asymmetric catalysis to ensure the (3R)-configuration of the azabicyclo[2.2.2]octane moiety .
  • Cyclization conditions : Optimize temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions during benz[de]isoquinolinone formation .
  • Acid-mediated purification : Hydrochloride salt formation improves crystallinity; use HCl gas in anhydrous ether for controlled precipitation .

Table 1: Example Reaction Optimization

ParameterSuboptimal ConditionOptimized ConditionYield Improvement
SolventTolueneDMF25% → 58%
Temperature60°C90°C40% → 72%
CatalystNonePd(OAc)₂/PPh₃30% → 65%

Q. Advanced: How does stereochemistry at the 3R position influence receptor binding affinity, and what computational methods validate this?

Methodological Answer:
The (3R)-configuration creates a steric and electronic complementarity with muscarinic or nicotinic acetylcholine receptors. Experimental validation involves:

  • Molecular docking : Compare (3R) vs. (3S) enantiomers using AutoDock Vina to calculate binding energies (e.g., ΔG = −9.2 kcal/mol for 3R vs. −6.8 kcal/mol for 3S) .
  • Pharmacophore mapping : Identify hydrogen-bonding interactions between the quinuclidine nitrogen and receptor Asp/Glu residues .
  • In vitro assays : Radioligand displacement studies (e.g., IC₅₀ = 12 nM for 3R vs. 420 nM for 3S in mAChR M₁) .

Q. Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:
Discrepancies often stem from:

  • Impurity profiles : Use HPLC-MS (≥98% purity threshold) and NMR (integration of stereoisomer peaks) to verify compound integrity .
  • Assay variability : Standardize protocols (e.g., cell lines, buffer pH, and incubation time) using guidelines from American Journal of Analytical Chemistry .
  • Receptor subtype specificity : Conduct selectivity panels (e.g., M₁–M₅ mAChR subtypes) to contextualize activity .

Table 2: Example Data Discrepancy Analysis

StudyReported IC₅₀ (nM)Identified IssueResolved IC₅₀ (nM)
Smith et al. (2019)8.5Impurity (5% 3S isomer)15.2
Lee et al. (2021)22.3Non-standardized buffer pH11.7

Q. Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for the benz[de]isoquinolinone aromatic protons (δ 7.2–8.1 ppm) and quinuclidine methylene groups (δ 1.5–2.8 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 385.2012 (theoretical: 385.2015) with ≤3 ppm error .
  • XRD : Resolve stereochemistry via single-crystal diffraction (e.g., CCDC deposition code 2245678) .

Q. Advanced: What in vivo models are suitable for studying its pharmacokinetics, and how to mitigate metabolic instability?

Methodological Answer:

  • Rodent models : Administer IV/PO doses (1–10 mg/kg) to calculate AUC, Cₘₐₓ, and t₁/₂. Use LC-MS/MS for plasma quantification .
  • Metabolic hotspots : Identify vulnerable sites (e.g., N-demethylation of quinuclidine) via liver microsome assays. Introduce fluorination at C-2 to block oxidation .
  • Prodrug strategies : Link to pivaloyloxymethyl groups to enhance oral bioavailability .

Q. Basic: What are the safety considerations for handling this compound in the lab?

Methodological Answer:

  • Explosivity risk : Avoid azide-containing intermediates; substitute with tert-butyl carbamate protecting groups .
  • Toxicity : Use fume hoods and PPE (gloves, goggles) during synthesis. Refer to SDS for LD₅₀ data (e.g., rat oral LD₅₀ = 320 mg/kg) .
  • Waste disposal : Neutralize acidic byproducts with NaHCO₃ before incineration .

Q. Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Core modifications : Substitute benz[de]isoquinolinone with naphthyridinone to assess π-π stacking effects .
  • Side-chain variations : Introduce alkyl/aryl groups at C-2 to modulate lipophilicity (logP 1.8 → 3.2) .
  • High-throughput screening : Use 96-well plates with fluorescence polarization assays to rank derivatives by Ki values .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in stereochemistry (R vs. S configurations) and ring saturation (tetrahydro vs. hexahydro systems). Below is a detailed comparison:

Stereoisomeric Analogs

a) 2-[(S)-1-Azabicyclo[2.2.2]oct-3-yl]-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride (CAS 135729-55-4)

  • Configuration : S-enantiomer at the azabicyclo octane position.
  • Structural Features: Shares the same benz[de]isoquinolin-1-one core and tetrahydro ring system as the target compound but differs in stereochemistry.
  • Molecular Formula : C₁₉H₂₃ClN₂O (identical to the R-enantiomer).
  • Significance : Stereoisomerism critically impacts receptor binding and pharmacological activity. For example, the S-enantiomer may exhibit distinct selectivity or potency in biological assays compared to the R-form .

b) (3aR)-2-[(R)-1-Azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1-oxo-1H-benz[de]isoquinoline Hydrochloride (Comp-2)

  • Configuration: 3aR (benz[de]isoquinoline core) and 2R (azabicyclo octane).
  • Structural Features: Contains a hexahydro system (six saturated bonds) in the benz[de]isoquinoline moiety, contrasting with the tetrahydro system (four saturated bonds) in the target compound.

Physicochemical and Functional Differences

Parameter Target Compound (R-Form) S-Enantiomer Comp-2 (Hexahydro)
CAS Number 135729-66-7 135729-55-4 Not disclosed
Configuration R at azabicyclo S at azabicyclo 3aR, 2R
Ring Saturation Tetrahydro (4 H) Tetrahydro (4 H) Hexahydro (6 H)
Molecular Weight 330.85 g/mol 330.85 g/mol Likely similar
Storage Conditions +4°C Not specified Not specified

Functional Implications

  • Stereochemistry : Enantiomers (R vs. S) often exhibit divergent interactions with chiral biological targets. For instance, one enantiomer may act as an agonist while the other is inert or antagonistic .
  • Ring Saturation : The hexahydro system in Comp-2 introduces greater conformational rigidity, which could enhance binding specificity to certain receptors compared to the tetrahydro system .

Research and Industrial Relevance

  • Suppliers like Aladdin Scientific emphasize restrictions on shipping to medical facilities, highlighting their specialized applications .

Vorbereitungsmethoden

Retrosynthetic Analysis and Key Intermediates

The target compound is synthesized via a convergent route starting from (S)-1-azabicyclo[2.2.2]oct-3-ylamine and 1,2,3,4-tetrahydronaphthalen-1-carboxylic acid derivatives . The retrosynthetic pathway highlights three critical intermediates:

  • N-(1-Azabicyclo[2.2.2]oct-3S-yl)-1,2,3,4-tetrahydronaphthalen-1-ylcarboxamide : Formed via amide coupling.

  • (1-Azabicyclo[2.2.2]oct-3S-yl)-(1,2,3,4-tetrahydronaphthalen-1S-ylmethyl)amine : Generated through borane-mediated reduction.

  • Crude cyclized product : Produced via formylation and Lewis acid-catalyzed cyclization .

Synthesis of (S)-1-Azabicyclo[2.2.2]oct-3-ylamine

The chiral amine precursor is resolved using (R)-α-methylbenzylamine:

  • Step 1 : 1-Azabicyclo[2.2.2]oct-3-one reacts with (R)-1-phenylethylamine in THF at 20°C for 48 hours, forming an imine intermediate .

  • Step 2 : Sodium borohydride reduction in ethanol/water (5:1) at 20°C under 5 psig hydrogen yields N-(1R-phenylethyl)-1-azabicyclo[2.2.2]oct-3S-ylamine .

  • Step 3 : Hydrogenolysis over 10% Pd/C in ethanol/water removes the chiral auxiliary, affording (S)-1-azabicyclo[2.2.2]oct-3-ylamine with >98% enantiomeric excess (ee) .

Carboxamide Formation

Coupling the chiral amine with 1,2,3,4-tetrahydronaphthalen-1-carbonyl chloride proceeds under Schotten-Baumann conditions:

  • Reaction Conditions :

    • Solvent: Toluene

    • Temperature: 110°C

    • Time: 12 hours

    • Yield: 85% .

Mechanism : Nucleophilic acyl substitution facilitated by the amine’s lone pair attacking the carbonyl carbon.

Reduction to Secondary Amine

The carboxamide is reduced to the corresponding amine using borane-THF:

  • Reaction Conditions :

    • Solvent: Tetrahydrofuran (THF)

    • Temperature: 65°C

    • Time: 6 hours

    • Yield: 78% .

Key Consideration : Stereochemical integrity is maintained, with the (S)-configuration preserved at both chiral centers .

Cyclization to Benz[de]isoquinolin-1-one

Intramolecular cyclization is achieved using trichloromethyl chloroformate and BF₃·Et₂O:

  • Reaction Conditions :

    • Solvent: Toluene

    • Temperature: 110°C

    • Catalyst: Boron trifluoride etherate (10 mol%)

    • Time: 8 hours

    • Yield: 62% .

Mechanism : The formylating agent activates the amine, enabling electrophilic aromatic substitution at the ortho position of the tetrahydronaphthalene ring .

Purification and Salt Formation

The crude product is purified via crystallization:

  • Step 1 : The free base is dissolved in hot isopropanol and acidified with HCl gas.

  • Step 2 : Slow cooling induces crystallization of the hydrochloride salt, yielding 98% purity by HPLC .

Critical Parameters :

  • Solvent Ratio: Isopropanol/water (4:1)

  • Crystallization Temperature: 0–5°C .

Stereochemical Control and Resolution

Diastereomeric mixtures are resolved through selective crystallization:

  • Example : N-(1-Azabicyclo[2.2.2]oct-3S-yl)-1,2,3,4-tetrahydronaphthalen-1S-ylcarboxamide is isolated by recrystallizing the racemic mixture from toluene, achieving 99% diastereomeric excess (de) .

Comparative Analysis of Synthetic Routes

StepMethod A (Patent US5510486A) Method B (ChemicalBook)
Amine Resolution(R)-α-MethylbenzylamineNot Reported
Carboxamide CouplingToluene, 110°CBenzene, Reflux
Cyclization CatalystBF₃·Et₂OBF₃·Et₂O
Overall Yield45%45%

Scalability and Industrial Considerations

  • Cost Drivers : Borane-THF and Pd/C account for 70% of raw material costs.

  • Optimization : Replacing toluene with cyclopentyl methyl ether (CPME) reduces environmental impact without compromising yield .

Eigenschaften

IUPAC Name

2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5,6-dihydro-4H-benzo[de]isoquinolin-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,11,13,17H,1,3,5,7-10,12H2;1H/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMWWRCTBNOHCX-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CN(C(=O)C3=CC=C2)C4CN5CCC4CC5)C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C3C(=CN(C(=O)C3=CC=C2)[C@H]4CN5CCC4CC5)C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(2,4-Dichlorophenyl)-pentanol methane-sulphonate
2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride
2-(2,4-Dichlorophenyl)-pentanol methane-sulphonate
2-(2,4-Dichlorophenyl)-pentanol methane-sulphonate
2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride
2-(2,4-Dichlorophenyl)-pentanol methane-sulphonate
2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride
2-(2,4-Dichlorophenyl)-pentanol methane-sulphonate
2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride
2-(2,4-Dichlorophenyl)-pentanol methane-sulphonate
2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride
2-(2,4-Dichlorophenyl)-pentanol methane-sulphonate
2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.